(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide
Overview
Description
Scientific Research Applications
Luminescent Materials
Aggregation-Enhanced Emission (AEE) and Multi-Stimuli-Responsive Properties : Studies have demonstrated the development of compounds with significant luminescent properties in both solution and solid states. For instance, pyridyl substituted compounds exhibiting AEE behavior and mechanochromic properties, with their luminescent properties being influenced by the polarity of solvents and capable of displaying multi-stimuli response, have been synthesized (Srivastava et al., 2017). This research opens avenues for the creation of advanced materials for sensors and optical devices.
Antimicrobial Agents
Synthesis and Evaluation of Antibacterial Activity : The creation of N-substituted sulfonamide derivatives based on 1,3-Benzodioxol-5-amine has been explored, where these compounds demonstrated moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015). This work highlights the potential of such compounds in the development of new antibacterial agents.
Coordination Chemistry and Network Structures
Influence of Anion on Coordination Polymers : Research into the influence of different anions on the network structure of silver(I) coordination polymers has shown that ligand conformations and counterions significantly affect the resulting polymeric structures (Chakraborty et al., 2013). This finding is crucial for designing coordination polymers with desired properties for catalysis or material science applications.
Antitumor Agents
Development of Antitumor Compounds : The synthesis of novel dihydro-7H-pyrimido[4,5-b][1,4]diazepines, with some demonstrating remarkable activity against various cancer cell lines, underscores the therapeutic potential of benzodioxole derivatives in cancer treatment (Insuasty et al., 2008). These compounds could serve as a basis for the development of new antitumor medications.
Catalysis and Chemical Synthesis
Rhodium-Catalyzed Asymmetric Hydrogenation : The use of rigid P-chiral phosphine ligands derived from benzodioxole for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes has shown excellent enantioselectivities and high catalytic activities, offering a method for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Mechanism of Action
The mechanism of action for this compound is not provided in the search results. Its specific effects likely depend on the context of its use in scientific research.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.2BrH/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13;;/h1-7,15H,8-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFXMNKULFGVJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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